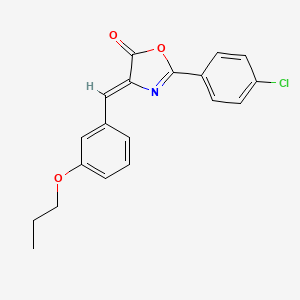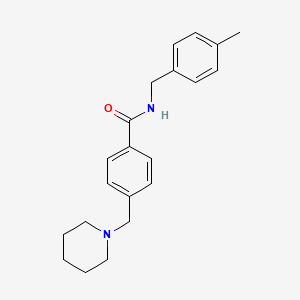
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CPBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPBO is a member of the oxazolone family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one works by inhibiting the activity of COX-2, which is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one reduces the production of prostaglandins, which can help to reduce inflammation and pain. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have neuroprotective and anti-inflammatory effects, which may be related to its ability to inhibit COX-2.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit COX-2, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have antitumor activity, and has been investigated as a potential treatment for cancer. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have neuroprotective and anti-inflammatory effects, which may be related to its ability to inhibit COX-2. 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to have antioxidant activity, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments. It is a relatively stable compound, and can be easily synthesized using a variety of methods. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also some limitations to the use of 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments. It can be difficult to obtain in large quantities, and its solubility in water is limited, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the potential use of 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been investigated as a potential treatment for cancer, and future research could explore its efficacy in combination with other anticancer drugs. Finally, there is also interest in exploring the potential use of 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory conditions such as arthritis.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in inflammation and pain. 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have antitumor activity, and has been investigated as a potential treatment for cancer. Additionally, 2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have neuroprotective and anti-inflammatory effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(3-propoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-10-23-16-5-3-4-13(11-16)12-17-19(22)24-18(21-17)14-6-8-15(20)9-7-14/h3-9,11-12H,2,10H2,1H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARJGDKIMKDMDJ-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-(3-propoxybenzylidene)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4734860.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}pyrimidine](/img/structure/B4734868.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methylpropanamide](/img/structure/B4734874.png)
![methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4734880.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propanamine](/img/structure/B4734891.png)
![1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4734897.png)
![2-methyl-N-{4-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4734906.png)
![N-allyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4734910.png)
![ethyl 5-{[(4-fluorophenyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4734913.png)
![N-[4-(allyloxy)phenyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4734920.png)
![ethyl 2-{[({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4734933.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4734953.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4734961.png)